![molecular formula C7H7ClN4S B11892435 6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 5417-80-1](/img/structure/B11892435.png)
6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring The presence of a chlorine atom at the 6th position and an ethylsulfanyl group at the 4th position further defines its chemical structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with ethylthiol in the presence of a base, followed by cyclization with a suitable reagent to form the pyrazolopyrimidine core. The reaction conditions often include the use of solvents such as dimethylformamide or ethanol and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to an amino group before cyclization.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon or tin chloride in the presence of hydrochloric acid are effective.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted pyrazolopyrimidines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: It can be used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
- 6-Chloro-4-(methylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine
- 6-Bromo-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine
- 4-(Ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine
Uniqueness
6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine is unique due to the specific combination of the chlorine atom and the ethylsulfanyl group, which imparts distinct chemical properties and biological activities. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .
特性
CAS番号 |
5417-80-1 |
|---|---|
分子式 |
C7H7ClN4S |
分子量 |
214.68 g/mol |
IUPAC名 |
6-chloro-4-ethylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN4S/c1-2-13-6-4-3-9-12-5(4)10-7(8)11-6/h3H,2H2,1H3,(H,9,10,11,12) |
InChIキー |
DUMAOUPUPXQPQZ-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC(=NC2=C1C=NN2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11892367.png)


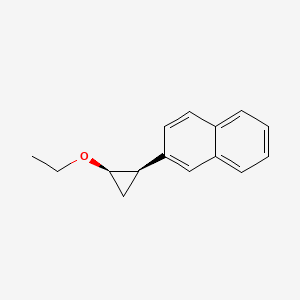
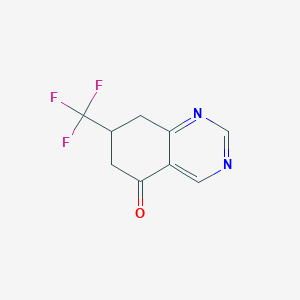

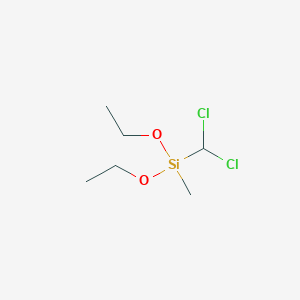
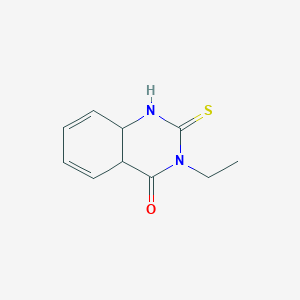
![N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11892413.png)
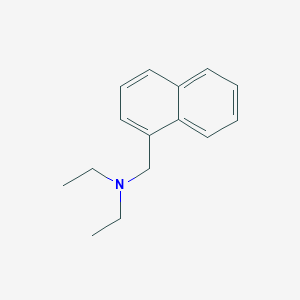
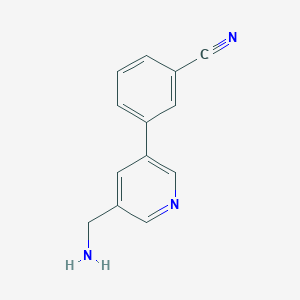
![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B11892445.png)
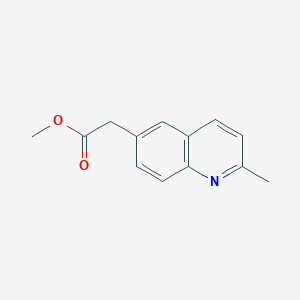
![8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B11892454.png)
